molecular formula C16H14F3NO3 B4776736 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B4776736
M. Wt: 325.28 g/mol
InChI Key: HDSPUQAIKNICGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the regulation of body temperature and pain sensation. TFB has been used to study the role of TRPM8 in various physiological and pathological processes, including thermoregulation, cold allodynia, and prostate cancer.

Mechanism of Action

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide acts as a competitive antagonist of TRPM8 channels, which are expressed in various tissues, including sensory neurons, prostate cancer cells, and brown adipose tissue. TRPM8 channels are activated by cold temperatures, menthol, and other cooling agents, and play a crucial role in the regulation of body temperature, pain sensation, and cell growth and survival.
This compound binds to the pore-forming region of TRPM8 channels and blocks the influx of calcium ions, which are essential for the activation of downstream signaling pathways. By blocking the activation of TRPM8 channels, this compound reduces cold sensitivity, pain sensation, and cell growth and survival, depending on the tissue and context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and context. In sensory neurons, this compound reduces cold sensitivity and pain sensation by blocking the activation of TRPM8 channels. In brown adipose tissue, this compound impairs the ability of animals to maintain their body temperature in cold environments by blocking the activation of TRPM8 channels. In prostate cancer cells, this compound inhibits cell growth and survival by blocking the activation of TRPM8 channels.

Advantages and Limitations for Lab Experiments

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channels, its well-characterized mechanism of action, and its availability as a pure and stable compound. This compound can be used to study the role of TRPM8 in various physiological and pathological processes, including thermoregulation, pain sensation, and cell growth and survival.
However, this compound also has some limitations for lab experiments, including its potential off-target effects on other ion channels and receptors, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. These limitations should be taken into account when designing experiments using this compound.

Future Directions

For research on 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide and TRPM8 could include:
- Investigating the role of TRPM8 in other tissues and contexts, such as the skin, the bladder, and the brain.
- Developing more potent and selective TRPM8 antagonists that could be used as therapeutic agents for pain and cancer.
- Studying the interaction between TRPM8 and other ion channels and receptors, such as TRPA1 and cannabinoid receptors.
- Exploring the potential of TRPM8 as a target for drug discovery and development in various fields, such as pain management, cancer therapy, and metabolic disorders.

Scientific Research Applications

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to study the role of TRPM8 in various physiological and pathological processes. For example, this compound has been used to investigate the mechanisms underlying cold allodynia, which is a common symptom of neuropathic pain. This compound has been shown to block the activation of TRPM8 channels by menthol and other cooling agents, thereby reducing cold sensitivity and pain in animal models of neuropathic pain.
This compound has also been used to study the role of TRPM8 in thermoregulation, which is the process by which the body maintains its internal temperature within a narrow range. TRPM8 channels are activated by cold temperatures and play a crucial role in the regulation of body temperature. This compound has been shown to block the activation of TRPM8 channels by cold temperatures, thereby impairing the ability of animals to maintain their body temperature in cold environments.
In addition, this compound has been used to investigate the role of TRPM8 in prostate cancer, which is one of the most common cancers in men. TRPM8 channels are overexpressed in prostate cancer cells and play a critical role in the growth and survival of these cells. This compound has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo by blocking the activation of TRPM8 channels.

properties

IUPAC Name

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-13-5-3-4-12(14(13)23-2)15(21)20-11-8-6-10(7-9-11)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSPUQAIKNICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.